N-Ethylisonicotinamide

Overview

Description

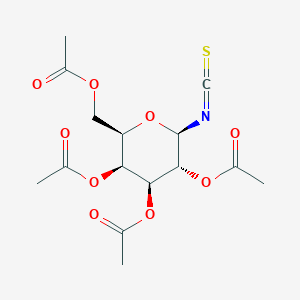

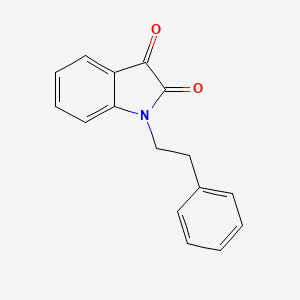

“N-Ethylisonicotinamide” is a chemical compound. It is also known as "2-Bromo-N-ethylisonicotinamide" . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .

Molecular Structure Analysis

The molecular formula of “N-Ethylisonicotinamide” is C8H9BrN2O . The ChemSpider ID is 25949953 . For a detailed molecular structure, you may refer to resources like ChemSpider or MolView .Scientific Research Applications

Antituberculous Effectiveness

N-Ethylisonicotinamide has been studied for its effectiveness in treating tuberculosis. A clinical investigation involving patients with pulmonary tuberculosis found that Alpha-ethyl-thioisonicotinamide (a related compound) showed significant influence on the clinical and bacteriologic evidence of pulmonary tuberculosis, particularly when used in conjunction with other antituberculous drugs. The results were most satisfactory when used in multiple drug regimens (Kang, 1960).

Neuroprotective Role

Ethyl-eicosapentanoic acid (Ethyl-EPA), which may have similarities to N-Ethylisonicotinamide in terms of its structure and function, has shown potential benefits in treating neuropsychiatric disorders. A study on bipolar disorder patients found that Ethyl-EPA treatment was associated with increased brain levels of N-acetylaspartate, suggesting a neurotrophic or neuroprotective role (Frangou et al., 2007).

Blood-Brain Barrier Permeability

Research on ethylmercury, which shares the ethyl- component with N-Ethylisonicotinamide, has provided insights into the permeability of compounds across the blood-brain barrier. It was found that ethylmercury-containing compounds can actively be transported across membranes, indicating the potential for similar behavior by N-Ethylisonicotinamide related compounds (Kern et al., 2019).

Melanoma Imaging

In the field of oncology, particularly melanoma imaging, [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a compound similar to N-Ethylisonicotinamide, was developed for PET imaging of melanoma. This compound showed high tumor uptake and rapid body clearance, making it a promising candidate for clinical trials (Greguric et al., 2009).

Metabolic Pathways

The metabolism of ethionamide, a compound related to N-Ethylisonicotinamide, was examined in various species, revealing significant interconversion in vivo and identifying metabolites such as 2-ethylisonicotinamide. This research contributes to understanding the metabolic pathways and potential therapeutic applications of N-Ethylisonicotinamide related compounds (Johnston et al., 1967).

Chemoprevention

In cancer prevention, retinoids like N-ethylretinamide, which might be structurally similar to N-Ethylisonicotinamide, have been evaluated. Some retinoids show promise in chemoprevention, but more data are required for a comprehensive understanding of their efficacy (Miller et al., 2000).

Safety and Hazards

“N-Ethylisonicotinamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

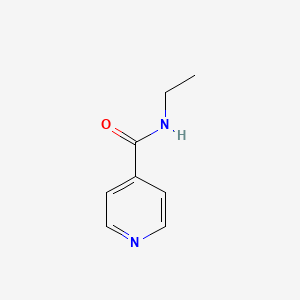

N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZJHKRBAZCHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylisonicotinamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)

![1H-pyrazolo[3,4-d]pyridazine-4(5H)thione](/img/structure/B3265771.png)

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)